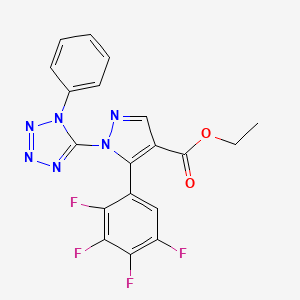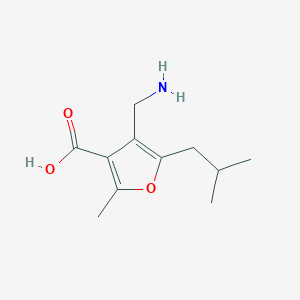![molecular formula C29H28N2O4 B14946023 N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes benzamide and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent benzoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BENZOYL-5-METHYL-PHENYL)-2-METHYL-BENZAMIDE
- N-(2-BENZOYL-5-METHYL-PHENYL)-2,4-DICHLORO-BENZAMIDE
- N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE
Uniqueness
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamide and oxazolidinone moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C29H28N2O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-benzoyl-N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]benzamide |
InChI |
InChI=1S/C29H28N2O4/c1-21-29(4,20-28(2,3)24-18-12-7-13-19-24)35-27(34)30(21)31(25(32)22-14-8-5-9-15-22)26(33)23-16-10-6-11-17-23/h5-19H,1,20H2,2-4H3 |
InChI Key |
VSIYHFHNZYIFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C(=O)O1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![1-(3-nitro-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}phenyl)ethanone](/img/structure/B14945957.png)
![N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14945964.png)
![5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B14945969.png)
![1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945977.png)
![2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B14945991.png)
![1'-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B14945997.png)
![2H-benzo[3,4-d]1,3-dioxolen-5-yl{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amin e](/img/structure/B14946002.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)

![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)

